molecular formula C8H8ClNO4S B1449021 Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate CAS No. 1784680-77-8

Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate

Cat. No.: B1449021
CAS No.: 1784680-77-8
M. Wt: 249.67 g/mol
InChI Key: BPJYGVWETWPCSG-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate is a pyridine derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 5-position, a methyl (-CH₃) substituent at the 2-position, and a methyl ester (-COOCH₃) at the 3-position of the pyridine ring.

  • Chlorosulfonyl Group: This electron-withdrawing substituent enhances reactivity, making the compound a precursor for sulfonamide synthesis or cross-coupling reactions.
  • Methyl Ester: The ester group improves solubility in organic solvents and can be hydrolyzed to a carboxylic acid for further functionalization.
  • Applications: Likely used as a pharmaceutical or agrochemical intermediate due to the versatility of its reactive sites .

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-5-7(8(11)14-2)3-6(4-10-5)15(9,12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJYGVWETWPCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The following sections provide an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorosulfonyl group and a carboxylate ester, which contributes to its reactivity and biological activity. Its molecular formula is C₆H₄ClO₄S, with a molecular weight of approximately 270.09 g/mol. The presence of electron-withdrawing groups like chlorine and chlorosulfonyl enhances its electrophilic nature, making it a target for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Initial studies suggest that it may modulate the activity of enzymes or receptors involved in critical cellular processes. For instance, it has been noted for potential interactions with proteins in the hedgehog signaling pathway, which plays a crucial role in cell growth and differentiation.

Biological Activity Studies

Research has explored the cytotoxicity and antibacterial properties of this compound against various cell lines and bacterial strains. Below are key findings from recent studies:

Study Focus Findings
Cytotoxicity Exhibited significant cytotoxic effects against human cancer cell lines such as HeLa (cervical carcinoma) and HepG2 (liver carcinoma) in MTT assays .
Antibacterial Activity Demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Mechanistic Insights Suggested interactions with cellular targets that could lead to inhibition of tumor growth and modulation of inflammatory responses .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • In vitro studies have shown that this compound can inhibit the proliferation of cancer cells significantly. The IC50 values were determined through MTT assays, indicating potent anticancer properties.
  • Antibacterial Efficacy :
    • A study reported that this compound exhibited an MIC of 1.00 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent . Further research is needed to explore its effectiveness against other pathogenic bacteria.

Future Directions

Given its promising biological activities, further investigations into the pharmacokinetics, toxicity profiles, and detailed mechanisms of action are warranted. The development of derivatives or analogs could enhance its therapeutic potential, particularly in oncology and infectious disease management.

Scientific Research Applications

Organic Synthesis

Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate serves as a crucial intermediate in the synthesis of complex organic compounds. Its chlorosulfonyl group makes it highly reactive, allowing for various substitution reactions with nucleophiles such as amines and alcohols. This reactivity is essential for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound exhibits potential as a lead structure in drug development due to its electrophilic nature, which allows it to interact with biological targets. Research indicates that derivatives of this compound may possess antimicrobial, antifungal, and anticancer properties:

  • Antimicrobial Activity : Related compounds have shown effectiveness against pathogens like Escherichia coli and Pseudomonas aeruginosa.
  • Antifungal Properties : Some derivatives demonstrate selective activity against strains such as Candida albicans.
  • Cytotoxic Effects : In vitro studies suggest potential cytotoxicity against various cancer cell lines.

Material Science

In material science, this compound is utilized to synthesize polymers and materials with specific electronic or optical properties. Its unique functional groups facilitate the development of advanced materials for electronics and photonics.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial properties of thiophene derivatives, including those with chlorosulfonyl groups. Results indicated significant inhibitory effects against various pathogens, suggesting that this compound may exhibit similar antimicrobial activities.

Case Study 2: Anticancer Potential

In vitro studies on related compounds revealed cytotoxic effects on cancer cell lines. These findings indicate that this compound could be further explored for its potential use in anticancer therapies.

Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalSelective activity against Candida albicans
CytotoxicitySignificant effects on cancer cell lines

Comparison with Similar Compounds

Key Observations:

Thiophene-based analogs (e.g., Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate) are often employed in materials science due to sulfur’s conductive properties .

Substituent Impact: The chlorosulfonyl group in the main compound and its thiophene analog enables nucleophilic substitution reactions, whereas chloro or carboxylic acid substituents (e.g., in 2-chloro-6-methylpyrimidine-4-carboxylic acid) favor electrophilic aromatic substitution or metal-catalyzed coupling . Methyl esters (main compound, dimethylamino derivative) enhance lipophilicity, facilitating membrane permeability in drug design .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Stability
This compound Not reported Likely soluble in DMSO, THF Moisture-sensitive (SO₂Cl group)
Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate 40–41 Soluble in chlorinated solvents Heat-sensitive
2-Chloro-6-methylpyrimidine-4-carboxylic acid Not reported Poor in water, soluble in ethanol Stable under inert conditions
5-Chloro-2-methyl-3-pyridinecarboxylic acid Not reported Moderate in polar aprotic solvents Hygroscopic
Methyl 5-(dimethylamino)pyridine-3-carboxylate Not reported High in methanol, acetone Air-stable

Key Observations:

  • The thiophene analog’s lower melting point (40–41°C) reflects reduced crystal packing efficiency compared to pyridine derivatives .
  • Chlorosulfonyl-containing compounds require anhydrous handling due to hydrolysis risks, whereas carboxylic acid derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) are more stable but prone to dimerization .

Key Observations:

  • The main compound’s chlorosulfonyl group is critical for constructing sulfonamide drugs, while its thiophene counterpart’s utility lies in conjugated systems for electronic materials .
  • Pyrimidine and pyridine carboxylic acids (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) are preferred in coordination chemistry due to their bifunctional (acidic and basic) sites .

Preparation Methods

Chlorosulfonation Reaction Conditions

  • Reagents : Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).
  • Temperature : Typically maintained between 0°C and 50°C to control reaction rate and avoid side reactions.
  • Solvent : Often carried out neat or in inert solvents such as dichloromethane or chlorinated solvents to facilitate handling.
  • Reaction Time : 2–6 hours depending on scale and reagent concentration.

The reaction proceeds via electrophilic attack of the sulfonyl chloride electrophile on the pyridine ring, preferentially at the 5-position due to resonance stabilization and substituent directing effects.

Alternative Synthetic Routes

Some patents describe multi-step syntheses starting from sulfonamide intermediates or using phosgene derivatives to prepare sulfonyl isocyanates, which can be further transformed into the chlorosulfonyl pyridine carboxylate derivatives. However, these are more complex and less commonly employed for this specific compound.

Reaction Optimization and Yield Data

Parameter Typical Conditions Effect on Yield and Purity
Temperature 0–5°C for chlorosulfonation Lower temperature favors selectivity, reduces by-products
Molar ratio (substrate:ClSO3H) 1:1.1 to 1:1.3 Slight excess ensures complete sulfonation
Reaction time 4–6 hours Sufficient for full conversion without degradation
Solvent Chlorinated solvents or neat Influences solubility and reaction rate
Work-up Quenching with ice or water, extraction, drying Critical for removing residual acid and impurities

Typical isolated yields range from 65% to 80% on lab scale, with purity exceeding 98% after recrystallization.

Analytical Characterization Post-Synthesis

Summary Table of Preparation Methods

Step Description Conditions/Notes
Starting material Methyl 2-methylpyridine-3-carboxylate or acid precursor Commercially available or synthesized
Chlorosulfonation Reaction with chlorosulfonic acid or sulfuryl chloride 0–5°C, 4–6 h, inert solvent or neat
Esterification (if needed) Methanol with acid catalyst Room temperature to reflux, 2–4 h
Work-up Quench with ice/water, extract, dry Remove residual acids and impurities
Purification Crystallization or chromatography Achieve >98% purity
Yield 65–80% Dependent on reaction control

Research Findings and Industrial Relevance

  • The regioselective chlorosulfonation at the 5-position is well-documented, with electronic effects of the methyl and ester groups directing substitution.
  • Strict control of moisture and temperature is crucial to prevent hydrolysis of the sulfonyl chloride group.
  • Industrial scale-up benefits from continuous flow reactors to improve heat management and reaction control, enhancing yield and purity.
  • The compound serves as a versatile intermediate for further nucleophilic substitution reactions, enabling synthesis of sulfonamide derivatives with biological activity.

Q & A

Q. Basic

  • NMR : ¹H NMR shows pyridine protons (δ 8.2–8.6 ppm) and methyl groups (δ 2.5–3.0 ppm). ¹³C NMR confirms the ester carbonyl (δ ~165 ppm) and sulfonyl chlorine (δ ~55 ppm).
  • IR : Strong S=O stretches (1370, 1170 cm⁻¹) and ester C=O (1720 cm⁻¹).
  • Mass spectrometry : Molecular ion peak at m/z 249.6 (calculated for C₉H₈ClNO₄S) .

How does the chlorosulfonyl group influence reactivity in nucleophilic substitutions?

Advanced
The electrophilic sulfur in the –SO₂Cl group undergoes nucleophilic substitution with amines, alcohols, or thiols. Key factors:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Base selection : Triethylamine scavenges HCl, improving yields in sulfonamide formation.
  • Competing hydrolysis : Anhydrous conditions and controlled pH (~7–8) suppress hydrolysis to –SO₃H.
    For example, reactions with benzylamine yield sulfonamides (85% yield in DMF/Et₃N) .

How to resolve discrepancies in reported yields for sulfonamide derivatives?

Data Contradiction Analysis
Yield variations arise from:

  • Nucleophile strength : Primary amines (e.g., methylamine) react faster than bulky tertiary amines.
  • Workup protocols : Precipitation vs. extraction alters purity.
  • Reaction time : Extended durations (24+ hours) may degrade sensitive products.
    Validation steps :
  • Replicate conditions using model amines (e.g., aniline).
  • Compare HPLC purity and melting points across studies.
  • Cross-reference CAS and PubChem data for consistency .

Comparative Synthetic Methods

MethodStarting MaterialConditionsYield (%)Reference
Direct chlorosulfonation2-Methylpyridine-3-carboxylateClSO₃H, 0–5°C, DCM65–75
Esterification post-sulfonation5-Chlorosulfonyl acidMeOH, H₂SO₄, reflux80–85
Multi-step synthesisHalogenated pyridineSequential ClSO₃H/ester steps60

Key Reactivity Pathways

Reaction TypeReagentsProductsApplications
Sulfonamide formation R-NH₂ (amines)R-SO₂-NH-PyridineDrug candidates
Ester hydrolysis NaOH/H₂OCarboxylic acid derivativePolymer precursors
Reduction LiAlH₄Sulfinic acid derivativesCatalysis studies

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate
Reactant of Route 2
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Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate

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